2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid
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Overview
Description
2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid involves several steps. One common method includes the reaction of 4-hydroxy-4-phenylpiperidine with phenylacetic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained in good yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Scientific Research Applications
2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid can be compared with other piperidine derivatives, such as:
4-Phenylpiperidine: A simpler piperidine derivative with similar structural features.
4-Hydroxy-4-phenylpiperidine: Another closely related compound with a hydroxyl group on the piperidine ring.
2-(4-Hydroxy-4-phenylpiperidin-1-yl)quinazolin-4(1H)-one:
Properties
CAS No. |
2089648-56-4 |
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Molecular Formula |
C19H21NO3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-(4-hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetic acid |
InChI |
InChI=1S/C19H21NO3/c21-18(22)17(15-7-3-1-4-8-15)20-13-11-19(23,12-14-20)16-9-5-2-6-10-16/h1-10,17,23H,11-14H2,(H,21,22) |
InChI Key |
GTKDBOZODTZEDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)C(C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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